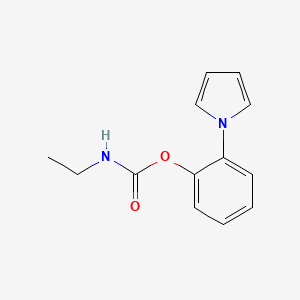

2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

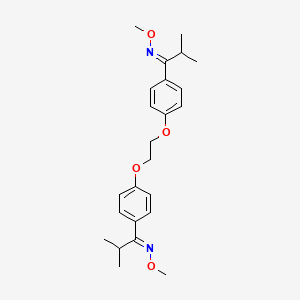

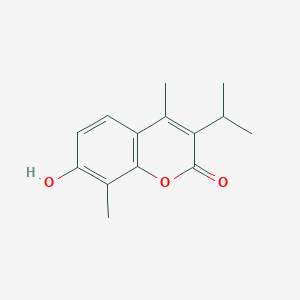

The compound “2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “N-ethylcarbamate” part suggests the presence of a carbamate group (a functional group derived from carbamic acid) attached to an ethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring and phenyl group would contribute to the compound’s aromaticity, while the N-ethylcarbamate would likely add polarity .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrrole ring is electron-rich and could potentially undergo electrophilic aromatic substitution. The carbamate group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Chemosensor Development

Research highlights the synthesis of colorimetric chemosensors based on pyrrole derivatives for the detection of metal ions. For instance, a colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system of pyrrolinone ester and azo-pyrazole moieties was synthesized, showing selective recognition of Co2+, Zn2+, and Cu2+ ions with significant color changes, indicating high sensitivity towards these metal cations (Aysha et al., 2021).

Asymmetric Synthesis

Pyrrolidine-carbamate derivatives have been utilized as efficient chiral organocatalysts for the asymmetric Michael addition of ketones to nitroolefins, producing adducts with high yields and excellent stereoselectivity. This demonstrates the compound's utility in facilitating asymmetric synthesis, contributing to the production of chiral molecules (Kaur et al., 2018).

Catalysis and Functionalization

Utilizing pyrrole as a directing group, researchers have achieved regioselective Pd(II)-catalyzed alkylation and benzylation at the benzene core of 2-phenylpyrroles. This method highlights the versatility of pyrrole derivatives in facilitating selective chemical transformations, enhancing the toolkit available for organic synthesis (Wiest et al., 2016).

Material Science Applications

Pyrrole derivatives have been incorporated into novel materials with electrochemical and optoelectronic properties. For example, self-assembled monolayers of aromatic pyrrole derivatives have been explored for improving the properties of (co)polymerized poly(pyrrole) layers, demonstrating their potential in creating advanced materials with enhanced electronic and structural characteristics (Schneider et al., 2017).

Fluorescent Sensors

Heteroatom-containing organic fluorophores based on pyrrole units exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. These materials serve as fluorescent pH sensors and chemosensors for detecting acidic and basic vapors, showcasing the application of pyrrole derivatives in environmental monitoring and diagnostics (Yang et al., 2013).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in materials or chemical synthesis, its mechanism would depend on its chemical properties .

Safety and Hazards

properties

IUPAC Name |

(2-pyrrol-1-ylphenyl) N-ethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-14-13(16)17-12-8-4-3-7-11(12)15-9-5-6-10-15/h3-10H,2H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEKOQRKUWHMDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=CC=CC=C1N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate](/img/structure/B2916611.png)

![Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2916612.png)

![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)

![3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2916623.png)

![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2916630.png)